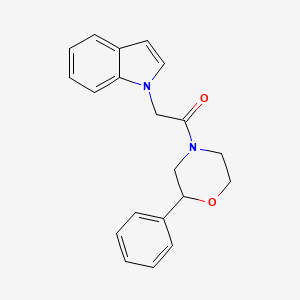

2-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone

Description

Properties

IUPAC Name |

2-indol-1-yl-1-(2-phenylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-20(15-21-11-10-16-6-4-5-9-18(16)21)22-12-13-24-19(14-22)17-7-2-1-3-8-17/h1-11,19H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSRAMPRZLNNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CN2C=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Phenylmorpholine Group: The phenylmorpholine group can be synthesized by reacting phenylamine with epichlorohydrin, followed by cyclization with morpholine.

Coupling Reaction: The final step involves coupling the indole moiety with the phenylmorpholine group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of indole-2-carboxylic acid.

Reduction: Formation of 2-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanol.

Substitution: Formation of nitro-substituted derivatives on the phenyl ring.

Scientific Research Applications

Overview

2-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone (CAS Number: 1144486-46-3) is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and biological research, supported by data tables and case studies.

Medicinal Chemistry Applications

The compound is primarily studied for its pharmacological properties , which include:

1. Anticancer Activity

- Mechanism : The indole moiety is known to interact with various biological targets, potentially inhibiting cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of indole compounds exhibit significant cytotoxic effects on breast cancer cell lines, suggesting similar potential for this compound .

2. Anti-inflammatory Properties

- Mechanism : The morpholine ring may enhance solubility and bioavailability, facilitating the compound's anti-inflammatory effects.

- Research Insight : Research indicates that indole derivatives can modulate inflammatory pathways, making this compound a candidate for further investigation .

3. Antimicrobial Activity

- Mechanism : The compound's structure may allow it to interact with microbial enzymes or receptors.

- Case Study : Preliminary studies have shown promising antimicrobial activity against various pathogens, warranting further exploration .

Materials Science Applications

The unique structural characteristics of this compound make it suitable for:

1. Development of Novel Materials

- Application : The compound can be utilized in the synthesis of polymers or other materials with specific electronic or optical properties.

- Research Insight : Investigations into the photophysical properties of indole derivatives have shown their potential in optoelectronic applications .

Biological Research Applications

In biological research, this compound serves as a valuable tool for studying various processes:

1. Signal Transduction Studies

- Mechanism : The interaction of the indole ring with biological receptors can provide insights into signal transduction pathways.

- Case Study : Research involving similar indole compounds has revealed their role in modulating receptor activity, suggesting potential applications in understanding disease mechanisms .

2. Pathway Analysis

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The indole moiety is known to interact with various biological targets, while the phenylmorpholine group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Ethanone Scaffolds

Table 1: Comparison of Indole-Ethanone Derivatives

Sulfonyl and Heterocyclic Modifications

- 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (): This compound replaces the morpholine with a phenylsulfonyl group, which is associated with acute oral toxicity (H302) and skin irritation (H315). The sulfonyl group may confer metabolic stability but introduces safety concerns compared to morpholine’s milder profile .

- (1-(Phenylsulfonyl)-1H-indol-2-yl)(3,4,5-trimethoxyphenyl)methanone (): Features a sulfonyl-protected indole and trimethoxyphenyl group, synthesized via tert-butyllithium-mediated coupling.

Biological Activity

2-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone, also known by its CAS number 1144486-46-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 320.4 g/mol. The structure features an indole moiety linked to a phenylmorpholine group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 1144486-46-3 |

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the compound's potential as a COX-2 inhibitor, which is significant for developing nonsteroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of indole, including this compound, demonstrate considerable anti-inflammatory and analgesic activity.

In a study evaluating various indole derivatives, it was found that certain compounds exhibited potent inhibition of the COX-2 enzyme, leading to significant analgesic effects in vivo. The study concluded that the structural modifications on the indole ring could enhance biological activity against inflammatory pathways .

Antitumor Activity

Another area of interest is the compound's cytotoxic effects against cancer cell lines. Preliminary data suggest that derivatives similar to this compound show promising antitumor activity. The IC50 values for related compounds ranged from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) .

Case Study: Synthesis and Evaluation

A recent publication synthesized several novel indole-based compounds, including variations of this compound. The study utilized molecular docking techniques to predict interactions with COX-2 and conducted in vivo tests to assess analgesic efficacy. The findings confirmed that specific structural features significantly enhance both anti-inflammatory and analgesic properties .

Comparative Analysis

The following table summarizes the biological activities of selected indole derivatives compared to established NSAIDs:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Celecoxib | 0.15 | COX-2 Inhibition |

| Indole Derivative A | 0.12 | Antitumor Activity |

| Indole Derivative B | 0.76 | Analgesic Activity |

| This compound | TBD | Potential COX Inhibitor |

Q & A

Q. What are the standard synthetic routes for 2-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including condensation between indole derivatives and morpholine-containing precursors. Piperidine-mediated reactions are common, where the catalyst facilitates nucleophilic substitution or carbonyl activation. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (60–80°C), and purification via column chromatography. Optimization focuses on minimizing by-products and maximizing yields through iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm connectivity of the indole, morpholine, and phenyl moieties. Chemical shifts near δ 7.0–8.5 ppm indicate aromatic protons, while morpholine signals appear at δ 3.0–4.0 ppm .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C20H20N2O2).

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, highlighting bond angles and packing interactions. Solvent choice (e.g., ethanol/water mixtures) and slow evaporation optimize crystal growth .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to GHS classifications for acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use PPE (gloves, lab coats), fume hoods for synthesis, and P95 respirators during aerosol-generating steps. Emergency protocols include immediate rinsing for eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?

Discrepancies often arise from assay variability (e.g., bacterial strains, cell lines) or structural analogs with differing substituents. Systematic comparisons using standardized assays (e.g., MIC for antimicrobial activity, SH-SY5Y cells for neuroprotection) and computational docking (e.g., serotonin receptor binding affinity) clarify structure-activity relationships. Cross-referencing with morpholine-indole hybrids in similar studies helps isolate key functional groups .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., 5-HT receptors). The indole moiety’s planar structure favors π-π stacking, while the morpholine’s oxygen may form hydrogen bonds .

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time, identifying residues critical for binding .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Scaling issues include poor yields due to exothermic reactions and purification bottlenecks. Continuous flow reactors improve heat dissipation and mixing efficiency. Automated chromatography systems (e.g., flash chromatography) enhance reproducibility. Process analytical technology (PAT) monitors reaction progression in real-time to adjust parameters dynamically .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter physicochemical properties?

Fluorination at the phenyl ring (meta/para positions) increases electron-withdrawing effects, enhancing metabolic stability. Methyl groups on the morpholine ring improve lipophilicity (logP), impacting blood-brain barrier penetration. Comparative studies using HPLC (logD measurements) and DSC (thermal stability) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.